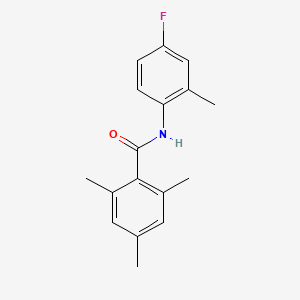![molecular formula C17H23N3O2S B5306168 1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTAPA is a spirocyclic compound that has been synthesized for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has a unique structure that makes it an attractive target for research, and its potential applications have been explored in several studies.
Wissenschaftliche Forschungsanwendungen
MTAPA has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MTAPA has been studied for its potential use as a diagnostic tool for various diseases.
Wirkmechanismus
MTAPA exerts its biological effects through the inhibition of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound also interacts with various receptors in the brain, including the dopamine and serotonin receptors, leading to its potential applications in the treatment of neurological disorders.
Biochemical and physiological effects:
MTAPA has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MTAPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound has several limitations, including its low bioavailability and potential toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for research on MTAPA, including its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the compound's mechanism of action and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and purification techniques will be essential for the future applications of MTAPA in various fields.
In conclusion, MTAPA is a spirocyclic compound that has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound's unique structure and potential applications make it an attractive target for future research, and further studies are needed to explore its full potential.
Synthesemethoden
The synthesis of MTAPA involves the reaction of 1,4,9-triazaundecane with 1-phenylthioacetyl chloride in the presence of methanol and sodium methoxide. The reaction proceeds through a spirocyclization process, resulting in the formation of MTAPA with a yield of approximately 50%. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
Eigenschaften
IUPAC Name |
1-methyl-9-(2-phenylsulfanylacetyl)-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19-12-9-18-16(22)17(19)7-10-20(11-8-17)15(21)13-23-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKXFNDBCFFBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)

![methyl 4-(5-{[(3S*,4S*)-3,4-dihydroxy-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5306114.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306125.png)

![1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5306140.png)

![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)


![5-{3-chloro-5-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306174.png)
![9-[(2S)-2-aminobutanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B5306182.png)